molecular formula C27H22N4O2S3 B2864645 2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864939-14-0

2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2864645
CAS No.: 864939-14-0
M. Wt: 530.68
InChI Key: PKSRDHVMKUNZAV-UHFFFAOYSA-N
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Description

The compound 2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a heterocyclic derivative featuring a fused thieno[2,3-c]pyridine core substituted with a benzyl group at position 6 and a carboxamido-linked benzothiazole-thiophene moiety at position 2. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Thieno[2,3-c]pyridine scaffold: Known for diverse biological activities, including antiplatelet effects .
  • Benzyl substituent: May improve lipophilicity and membrane permeability .

Crystallographic data for analogous compounds (e.g., ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate) confirm the stability of the tetrahydrothienopyridine framework, with hydrogen bonding networks critical for molecular packing .

Properties

IUPAC Name

2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O2S3/c28-24(32)23-17-12-13-31(14-16-6-2-1-3-7-16)15-22(17)36-27(23)30-25(33)20-10-11-21(34-20)26-29-18-8-4-5-9-19(18)35-26/h1-11H,12-15H2,(H2,28,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSRDHVMKUNZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4)C(=O)N)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule that combines multiple heterocyclic structures. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. The unique structural features of this compound allow for diverse interactions within biological systems.

Structural Features

The compound features several key structural elements:

  • Benzo[d]thiazole moiety : Known for its pharmacological properties.
  • Thiophene ring : Associated with various biological activities.
  • Thieno[2,3-c]pyridine core : Contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have shown that derivatives containing thiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various pathogens, including bacteria and fungi. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 50 µg/mL against several strains, indicating strong antimicrobial potential .

Anticancer Properties

The anticancer activity of this compound has been highlighted in various studies. Research indicates that compounds with similar structures can inhibit cancer cell proliferation across multiple cell lines:

  • MCF-7 (breast cancer)
  • NCI-H460 (lung cancer)

For example, a related compound exhibited an IC50 value of 0.004 µM against T-cell proliferation, showcasing potent anticancer activity . The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance cytotoxicity against tumorigenic cell lines while sparing normal cells .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds with similar structural motifs has also been investigated. Some derivatives have shown promising results in inhibiting pro-inflammatory enzymes such as 5-lipoxygenase (LO), with IC50 values in the sub-micromolar range . This suggests that the compound may have therapeutic applications in treating inflammatory diseases.

Synthesis and Evaluation

Research into the synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:

  • Formation of the benzo[d]thiazole ring.
  • Introduction of thiophene and thiazole rings through condensation reactions.
  • Final modifications to enhance solubility and biological activity.

A detailed study by researchers synthesized derivatives of benzothiazole and evaluated their biological activities, revealing a spectrum of antimicrobial and anticancer effects .

Comparative Analysis

The following table summarizes some key findings regarding related compounds:

Compound NameStructural FeaturesBiological ActivityMIC/IC50 Values
Compound AThiazole ringAntimicrobial50 µg/mL
Compound BBenzothiazoleAnticancer0.004 µM
Compound CThiophene-basedAnti-inflammatorySub-micromolar

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Reference
Target Compound Thieno[2,3-c]pyridine 6-Benzyl, 2-(benzothiazole-thiophene carboxamido), 3-carboxamide Hypothesized antiplatelet activity (inferred from analogues)
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (I) Thieno[2,3-c]pyridine 6-Benzyl, 3-ethoxycarbonyl, 2-amino Structural model for crystallography; no direct activity reported
Compound C1 (Zhou et al., 2011) Thieno-tetrahydro pyridine derivative Unspecified substituents (likely variations at 2- and 6-positions) Superior antiplatelet activity to ticlopidine in rat models
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine 4-Cyanobenzylidene, 6-carbonitrile, 5-methylfuran-2-yl Synthetic intermediate; spectroscopic data confirmed (IR, NMR, MS)
5-(4-Chlorophenyl)-tetrahydro-2H-benzo-thiazolo-pyrido[2,3-d]pyrimidine-6-carbonitrile (6) Benzo-thiazolo-pyrido-pyrimidine 4-Chlorophenyl, 6-carbonitrile, thiobarbituric acid-derived No direct activity data; structural emphasis on sulfur-rich heterocycles

Physicochemical and Spectroscopic Properties

  • IR/NMR Trends :
    • The target compound’s carboxamide groups would exhibit strong IR absorption near 1650–1710 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch), akin to compound 11b .
    • The benzyl group’s aromatic protons (6.5–7.5 ppm in ¹H NMR) and quaternary carbons (~135–140 ppm in ¹³C NMR) align with data for compound (I) .
  • Mass Spectrometry : Expected molecular ion [M+H]⁺ for the target compound (exact mass ~564 Da) would differ from simpler analogues like 11b (403 Da) due to the extended benzothiazole-thiophene moiety .

Q & A

Q. What are the key steps in synthesizing this compound, and what catalysts/solvents are typically employed?

The synthesis involves multi-step reactions, often starting with benzo[d]thiazole derivatives and tetrahydrothieno precursors. A common approach includes:

  • Amide bond formation : Reacting thiophene-2-carboxamide derivatives with tetrahydrothieno[2,3-c]pyridine intermediates under nitrogen protection.
  • Catalysts : Palladium or copper catalysts are used for coupling reactions, while solvents like dimethylformamide (DMF) or toluene optimize yields .
  • Purification : Column chromatography or recrystallization ensures purity. Reaction progress is monitored via TLC .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments, confirming functional groups like the benzyl and tetrahydrothieno moieties .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Temperature control : Maintaining 80–100°C during amide coupling prevents side reactions .
  • Catalyst loading : Reducing palladium catalyst to 2–5 mol% minimizes cost while preserving efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene aids in reflux conditions for cyclization .
  • Reaction time : Extended durations (24–48 hours) improve conversion rates but require monitoring to avoid decomposition .

Q. How should researchers address contradictions in spectral data during characterization?

  • Cross-validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex regions like the tetrahydrothieno ring .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or bond connectivity by comparing experimental data with crystallographic models (e.g., Acta Crystallographica reports) .
  • Reproducibility : Replicate synthesis and characterization under identical conditions to rule out experimental error .

Q. What methodologies are recommended for evaluating the compound’s bioactivity and structure-activity relationships (SAR)?

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays to determine IC₅₀ values .
  • Derivative synthesis : Modify the benzyl or thiophene substituents to assess how structural changes impact activity (e.g., electron-withdrawing groups on the benzothiazole ring) .
  • Computational modeling : Perform molecular docking to predict binding affinities with biological targets like ATP-binding pockets .

Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps like cyclization .
  • Green chemistry principles : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical intermediates .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in bioactivity studies?

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Compare efficacy across derivatives; p < 0.05 indicates significance .
  • Principal component analysis (PCA) : Identify structural descriptors (e.g., logP, polar surface area) correlating with activity .

Q. How should stability studies be designed to assess the compound’s shelf life?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
  • Accelerated stability testing : Store at 25°C/60% RH for 6 months, sampling monthly to track purity changes .

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